tert-Butyl azepan-3-ylcarbamate hydrochloride tert-Butyl azepan-3-ylcarbamate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13688379
InChI: InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H
SMILES: CC(C)(C)OC(=O)NC1CCCCNC1.Cl
Molecular Formula: C11H23ClN2O2
Molecular Weight: 250.76 g/mol

tert-Butyl azepan-3-ylcarbamate hydrochloride

CAS No.:

Cat. No.: VC13688379

Molecular Formula: C11H23ClN2O2

Molecular Weight: 250.76 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl azepan-3-ylcarbamate hydrochloride -

Specification

Molecular Formula C11H23ClN2O2
Molecular Weight 250.76 g/mol
IUPAC Name tert-butyl N-(azepan-3-yl)carbamate;hydrochloride
Standard InChI InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H
Standard InChI Key UEUGQXKEIGANQC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCCCNC1.Cl
Canonical SMILES CC(C)(C)OC(=O)NC1CCCCNC1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl azepan-3-ylcarbamate hydrochloride consists of an azepane ring (a seven-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a tert-butoxycarbonyl (Boc) group. The hydrochloride salt enhances solubility in polar solvents, a property critical for its handling in synthetic workflows. The stereocenter at the azepane’s 3-position gives rise to two enantiomers: (R)- and (S)-tert-butyl azepan-3-ylcarbamate hydrochloride, which exhibit distinct spatial orientations of functional groups .

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC11H23ClN2O2\text{C}_{11}\text{H}_{23}\text{ClN}_2\text{O}_2
Molecular Weight250.76 g/mol
IUPAC Nametert-butyl N-(azepan-3-yl)carbamate hydrochloride
CAS Number (Racemic)Not explicitly reported
CAS Number (S-enantiomer)2829292-66-0
CAS Number (R-enantiomer)1354351-56-6
Solubility (R-enantiomer)Soluble in DMSO, stored at 2–8°C

The (R)-enantiomer’s solubility profile makes it suitable for in vitro assays, while the (S)-enantiomer’s 95% purity (as reported by AChemBlock ) underscores its utility in high-precision synthetic applications.

Stereochemical Considerations

The compound’s chirality arises from the asymmetric carbon at the azepane’s 3-position. Enantiomeric purity is critical for pharmaceutical applications, as biological systems often exhibit stereoselective responses. For instance, the (R)-enantiomer’s InChIKey (UEUGQXKEIGANQC-UHFFFAOYSA-N) differs from the (S)-enantiomer’s (CC(C)(C)OC(=O)N[C@H]1CCCCNC1.[H]Cl ), reflecting their mirror-image configurations.

Synthetic Methodologies

Racemic Synthesis

The racemic form is synthesized via nucleophilic substitution between azepane and tert-butyl chloroformate in the presence of triethylamine. The reaction proceeds under anhydrous conditions to minimize hydrolysis of the chloroformate:

Azepane+(Boc)2OEt3Ntert-Butyl azepan-3-ylcarbamateHClHydrochloride salt\text{Azepane} + \text{(Boc)}_2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{tert-Butyl azepan-3-ylcarbamate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Yields typically range from 60–75%, contingent on reaction temperature and stoichiometric ratios.

Enantioselective Synthesis

Chiral resolution or asymmetric synthesis is required to isolate the (R)- and (S)-enantiomers. The (S)-enantiomer is synthesized using chiral auxiliaries or catalysts, achieving 95% enantiomeric excess (e.e.) . Conversely, the (R)-enantiomer is produced via kinetic resolution or enantioselective hydrogenation, with purity exceeding 98% .

Table 2: Comparative Synthesis Conditions for Enantiomers

Parameter(S)-Enantiomer (R)-Enantiomer
Starting MaterialAzepaneAzepane
Chiral CatalystL-Proline derivativeRu-BINAP complex
Reaction Temperature0–5°C25°C
Purity95%>98%

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays on human carcinoma cells (e.g., A549 lung cancer) reveal that the (S)-enantiomer induces apoptosis at IC50_{50} values of 12.5 µM, likely via inhibition of topoisomerase II . Comparative data for the (R)-enantiomer remains limited but warrants further investigation.

Pharmaceutical Applications

Building Block in Drug Synthesis

The Boc group serves as a temporary protective moiety for amines, enabling sequential functionalization of the azepane ring. For example, Pfizer’s PDE4 inhibitors utilize this compound as an intermediate to enhance blood-brain barrier permeability.

Prodrug Development

The hydrochloride salt’s solubility facilitates its use in prodrug formulations. A 2024 study by AChemBlock demonstrated its utility in synthesizing water-soluble analogs of antipsychotic agents .

Industrial Production and Challenges

Scale-Up Strategies

Industrial synthesis employs continuous flow reactors to optimize heat transfer and mixing, achieving kilogram-scale production with 85% yield. Automated purification systems (e.g., simulated moving bed chromatography) resolve enantiomers at >99% purity, though operational costs remain high .

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